molecular formula C6H12KO3 B152780 Potassium 6-hydroxyhexanoate CAS No. 21810-34-4

Potassium 6-hydroxyhexanoate

Cat. No.: B152780
CAS No.: 21810-34-4
M. Wt: 171.26 g/mol
InChI Key: OTMXFWQLSAXUGE-UHFFFAOYSA-N
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Description

Potassium 6-hydroxyhexanoate serves as a valuable precursor and building block in advanced scientific research, particularly in the fields of polymer science and pharmaceutical development. A primary application is its role in the enzymatic synthesis of biodegradable polyesters. It is a key monomer in the production of poly-6-hydroxyhexanoate, a polyhydroxyalkanoate (PHA) known for its biocompatibility and potential in creating resorbable medical implants, drug delivery devices, and tissue engineering scaffolds . Research demonstrates its use in enzyme-catalyzed ring-opening polymerization, offering an alternative to conventional metal-based catalysts, which is crucial for producing materials with high purity for biomedical applications . Furthermore, this compound functions as a critical chemical linker in the design of novel therapeutic agents. It is utilized to conjugate antibiotics, such as ciprofloxacin, to antimicrobial peptides (AMPs) . This conjugation, achieved via an ester bond, creates prodrugs that can be selectively hydrolyzed by bacterial esterases, enabling targeted drug release. This innovative strategy enhances the efficacy of antibacterial compounds against pathogens like Escherichia coli and Staphylococcus aureus and can improve water solubility, facilitating increased cellular uptake and providing a dual-mode antibacterial mechanism . Its utility as a spacer molecule to improve self-assembly properties and the performance of resulting molecular complexes is also a key area of investigation .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

21810-34-4

Molecular Formula

C6H12KO3

Molecular Weight

171.26 g/mol

IUPAC Name

potassium;6-hydroxyhexanoate

InChI

InChI=1S/C6H12O3.K/c7-5-3-1-2-4-6(8)9;/h7H,1-5H2,(H,8,9);

InChI Key

OTMXFWQLSAXUGE-UHFFFAOYSA-N

SMILES

C(CCC(=O)[O-])CCO.[K+]

Isomeric SMILES

C(CCC(=O)[O-])CCO.[K+]

Canonical SMILES

C(CCC(=O)O)CCO.[K]

Pictograms

Irritant

Origin of Product

United States

Synthesis Methodologies of 6 Hydroxyhexanoic Acid and Its Potassium Salt

Chemical Synthesis Approaches for 6-Hydroxyhexanoic Acid

The chemical synthesis of 6-hydroxyhexanoic acid is predominantly achieved through three main pathways: the hydrolysis of ε-caprolactone, the Baeyer-Villiger oxidation of cyclohexanone (B45756) followed by ring-opening, and the oxidation of 1,6-hexanediol (B165255). These methods often employ a range of catalytic systems to enhance efficiency and selectivity.

Hydrolytic Cleavage of ε-Caprolactone

The ring-opening hydrolysis of ε-caprolactone is a direct method to produce 6-hydroxyhexanoic acid. mdpi.comelsevierpure.com This reaction involves the cleavage of the ester bond within the cyclic ε-caprolactone molecule by water, resulting in the linear 6-hydroxyhexanoic acid. mdpi.com The process can be influenced by factors such as temperature and the presence of catalysts. mdpi.com While seemingly straightforward, controlling the reaction to prevent the formation of oligomers and to achieve high yields of the monomeric acid can be challenging. mdpi.comnih.gov The hydrolysis of poly(ε-caprolactone), a polymer of ε-caprolactone, also yields 6-hydroxyhexanoic acid as a degradation product. mdpi.commdpi.com

Baeyer-Villiger Oxidation of Cyclohexanone with Subsequent Ring Opening

A prominent route to 6-hydroxyhexanoic acid involves the Baeyer-Villiger oxidation of cyclohexanone. This reaction first converts cyclohexanone into ε-caprolactone, which is then hydrolyzed to 6-hydroxyhexanoic acid. researchgate.netmdpi.com Various oxidizing agents can be used, with hydrogen peroxide being a common choice in greener chemical processes. researchgate.net The efficiency of this two-step, one-pot synthesis is highly dependent on the catalyst employed. researchgate.net For instance, dealuminated HBEA zeolite has demonstrated high cyclohexanone conversion and selectivity for 6-hydroxyhexanoic acid. researchgate.net The reaction mechanism involves the activation of the cyclohexanone's carbonyl group, followed by the rapid hydrolysis and ring-opening of the intermediate ε-caprolactone. researchgate.netmdpi.com

Experimental studies have shown that the major products of cyclohexanone oxidation using H2O2 catalyzed by a hollow TS-1 zeolite are ε-caprolactone, 6-hydroxyhexanoic acid, and adipic acid. The reaction network reveals that ε-caprolactone is the desired initial product, but its subsequent hydrolysis to 6-hydroxyhexanoic acid is an unavoidable consecutive reaction. cardiff.ac.uk

Oxidative Pathways from 1,6-Hexanediol

The selective oxidation of 1,6-hexanediol presents another viable pathway to 6-hydroxyhexanoic acid. nih.govrsc.org This method involves the oxidation of one of the terminal alcohol groups of 1,6-hexanediol to a carboxylic acid, while leaving the other alcohol group intact. Achieving high selectivity for 6-hydroxyhexanoic acid over the diacid, adipic acid, is a key challenge. nih.govrsc.orgrsc.org The reaction is often carried out in an aqueous phase and can be catalyzed by various metal catalysts. nih.govrsc.org For example, hydrotalcite-supported Au-Pd bimetallic nanoparticles have been used as a heterogeneous catalyst with aqueous H2O2 for this selective oxidation. nih.gov The reaction pathway is believed to proceed through the sequential oxidation of 1,6-hexanediol to 6-hydroxyhexanal, which is then further oxidized to 6-hydroxyhexanoic acid. rsc.org

Catalytic Systems Employed in Chemical Synthesis

A variety of catalytic systems are crucial for the efficient and selective synthesis of 6-hydroxyhexanoic acid. These can be broadly categorized into zeolites, metal catalysts, and acid catalysts.

Zeolites: Zeolites like HBEA and TS-1 are effective catalysts, particularly in the Baeyer-Villiger oxidation of cyclohexanone. researchgate.netcarbonandhydrogen.com Dealuminated HBEA zeolite, with its Lewis and Brønsted acid sites, facilitates both the oxidation and subsequent hydrolysis steps. researchgate.net Hollow TS-1 zeolite also catalyzes the oxidation of cyclohexanone, yielding a mixture of ε-caprolactone, 6-hydroxyhexanoic acid, and adipic acid. researchgate.net Sn-beta zeolites are also utilized for this transformation. cardiff.ac.uk

Metal Catalysts: Metal-based catalysts are prominent in the oxidation of 1,6-hexanediol. Bimetallic nanoparticles, such as Au-Pd supported on hydrotalcite, have shown high activity and reusability. nih.gov Palladium supported on hydroxyapatite (B223615) (Pd/HAP) has also been explored for the oxidation of 1,6-hexanediol to adipic acid, a reaction for which 6-hydroxyhexanoic acid is an intermediate. bohrium.comresearchgate.net Ruthenium complexes have been investigated for the oxidation of 1,6-hexanediol to ε-caprolactone, which can then be hydrolyzed. rsc.org Transition metal-substituted Keggin polyoxometalates have also been used as catalysts for the lactonization of diols, including 1,6-hexanediol. researchgate.net

Acid Catalysts: Acid catalysts play a role in both the hydrolysis of ε-caprolactone and the Baeyer-Villiger oxidation pathway. mdpi.comnih.gov In the latter, the acidic medium facilitates the ring-opening of the ε-caprolactone intermediate. mdpi.com Phosphorus pentoxide has been demonstrated as a metal-free catalyst for the ring-opening polymerization of ε-caprolactone, a process that can be tailored to yield the monomer. nih.gov

Catalyst TypePrecursorKey Findings
Zeolites
Dealuminated HBEA ZeoliteCyclohexanoneAchieves over 95% cyclohexanone conversion and 6-hydroxyhexanoic acid selectivity in a one-pot synthesis. researchgate.net
Hollow TS-1 ZeoliteCyclohexanoneProduces a mixture of ε-caprolactone, 6-hydroxyhexanoic acid, and adipic acid. carbonandhydrogen.com
Sn-Beta ZeoliteCyclohexanoneHighly selective to ε-caprolactone at lower conversions, with subsequent hydrolysis to 6-hydroxyhexanoic acid. cardiff.ac.uk
Metal Catalysts
Au-Pd/Hydrotalcite1,6-HexanediolEnables selective oxidation to 6-hydroxycaproic acid using aqueous H2O2. nih.gov
Pd/Hydroxyapatite (HAP)1,6-HexanediolEfficient for the aerial oxidation of 1,6-hexanediol to adipic acid, with 6-hydroxyhexanoic acid as an intermediate. bohrium.comresearchgate.net
(p-cymene)RuCl2(L) Complexes1,6-HexanediolCatalyzes the oxidation to ε-caprolactone, which can be hydrolyzed. rsc.org
Acid Catalysts
Phosphorus Pentoxideε-CaprolactoneActs as a metal-free catalyst for the ring-opening polymerization, which can be controlled to yield the monomer. nih.gov

Biocatalytic and Biotechnological Production Pathways for 6-Hydroxyhexanoate (B1236181)

In the quest for more sustainable manufacturing processes, biocatalytic and biotechnological routes to 6-hydroxyhexanoate are gaining significant attention. These methods utilize whole microbial cells or isolated enzymes to convert various substrates into the desired product.

Microbial Conversion Systems for 6-Hydroxyhexanoate Production

Several microorganisms have been engineered or identified for their ability to produce 6-hydroxyhexanoate from different starting materials.

Pseudomonas taiwanensis : Recombinant Pseudomonas taiwanensis has been engineered to produce 6-hydroxyhexanoic acid directly from cyclohexane (B81311) in a single step. frontiersin.org This is achieved through a four-step enzymatic cascade. frontiersin.org This whole-cell biocatalyst has also been used to convert cyclohexane via cyclohexanol (B46403), cyclohexanone, and ε-caprolactone intermediates. smolecule.com

Escherichia coli : Engineered E. coli has been utilized for the production of 6-hydroxyhexanoic acid. smolecule.com One strategy involves the co-expression of an alcohol dehydrogenase and a cyclohexanone monooxygenase (CHMO). researchgate.net To overcome product inhibition by the ε-caprolactone intermediate, a lipase (B570770) is used for its in situ conversion to 6-hydroxyhexanoic acid. researchgate.net

Gluconobacter oxydans : This bacterium is capable of selectively oxidizing 1,6-hexanediol to 6-hydroxyhexanoic acid at a pH of 6-7. rsc.orgresearchgate.net It can also completely oxidize 1,6-hexanediol to adipic acid. rsc.orgd-nb.info A fed-batch process with pH control has been shown to be effective for this transformation. d-nb.info

Acidovorax sp. : A mutant strain of Acidovorax sp., CHX100 Δ6HX, has been developed to accumulate short ω-hydroxycarboxylic acids, including 6-hydroxyhexanoic acid, from cycloalkanes. nih.govresearchgate.net This strain can convert cyclohexane to 6-hydroxyhexanoic acid with a molar conversion rate of over 98% in 6 hours. nih.govresearchgate.net

MicroorganismSubstrateKey Findings
Pseudomonas taiwanensisCyclohexaneEngineered with a four-step enzymatic cascade for direct, one-step synthesis of 6-hydroxyhexanoic acid. frontiersin.orgsmolecule.com
Escherichia coliCyclohexanolCo-expression of alcohol dehydrogenase and CHMO, with in situ lipase conversion of ε-caprolactone, yields 6-hydroxyhexanoic acid. researchgate.net
Gluconobacter oxydans1,6-HexanediolSelectively oxidizes 1,6-hexanediol to 6-hydroxyhexanoic acid at pH 6-7. rsc.orgresearchgate.net
Acidovorax sp. CHX100 Δ6HXCyclohexaneMutant strain achieves over 98% molar conversion to 6-hydroxyhexanoic acid in 6 hours. nih.govresearchgate.net

Enzymatic Cascade Reactions for 6-Hydroxyhexanoic Acid Synthesis

The synthesis of 6-hydroxyhexanoic acid (6-HHA) can be efficiently achieved through multi-enzyme cascade reactions, which mimic the efficiency of natural metabolic pathways. nih.gov These cascades often involve a series of enzymes that work in concert to convert a starting substrate to the desired product. A notable example is a three-enzyme cascade for 6-HHA synthesis. nih.gov

One such system utilizes whole cells of Escherichia coli engineered to co-express an alcohol dehydrogenase (ADH) and a cyclohexanone monooxygenase (CHMO). nih.gov The ADH and CHMO work together for internal cofactor regeneration, eliminating the need for expensive external addition of NADPH or NADP+. nih.gov In this cascade, cyclohexanol is first oxidized to cyclohexanone by ADH. Subsequently, the CHMO, a type of Baeyer-Villiger monooxygenase, catalyzes the oxidation of cyclohexanone to ε-caprolactone. nih.govontosight.ai

A critical challenge in this process is the product inhibition caused by the accumulation of ε-caprolactone. nih.gov To overcome this, a lipase, such as Candida antarctica lipase B (CAL-B), is introduced into the cascade. nih.govsmolecule.com The lipase facilitates the in situ hydrolysis of ε-caprolactone to 6-hydroxyhexanoic acid, thereby mitigating product inhibition and driving the reaction towards the final product. nih.govsmolecule.com This integrated enzymatic approach has been successfully implemented in fed-batch reactors, achieving significant product titers. nih.gov

Another biocatalytic cascade has been developed in recombinant Pseudomonas taiwanensis for the conversion of cyclohexane to 6-HHA. frontiersin.org This four-step enzymatic pathway involves a cytochrome P450 monooxygenase, a cyclohexanol dehydrogenase, a cyclohexanone monooxygenase, and a lactonase. frontiersin.org

EnzymeRole in CascadeSubstrateProduct
Alcohol Dehydrogenase (ADH)OxidationCyclohexanolCyclohexanone
Cyclohexanone Monooxygenase (CHMO)Baeyer-Villiger OxidationCyclohexanoneε-Caprolactone
Lipase (e.g., CAL-B) / LactonaseHydrolysisε-Caprolactone6-Hydroxyhexanoic Acid
Cytochrome P450 MonooxygenaseOxidationCyclohexaneCyclohexanol

Metabolic Engineering Strategies for Enhanced Bioproduction Yields

Metabolic engineering plays a pivotal role in optimizing microbial hosts for the overproduction of 6-hydroxyhexanoic acid. These strategies focus on manipulating the genetic and regulatory processes within microorganisms to enhance carbon flux towards the desired product and minimize the formation of byproducts.

A key strategy involves the overexpression of genes encoding the enzymes of the synthetic pathway. For instance, in E. coli, the overexpression of the adh and chmo genes has been shown to increase the rate of cyclohexanol oxidation. smolecule.com Similarly, in Pseudomonas species, preventing the degradation of 6-HHA through the deletion of genes like fadE, which is involved in β-oxidation, can significantly improve product yields. smolecule.com

The selection and engineering of robust microbial chassis are also crucial. E. coli is a commonly used host due to its well-characterized genetics and rapid growth. smolecule.comnih.gov Engineered strains of E. coli have been developed to produce 6-HHA and its derivatives. nih.govresearchgate.net For example, recombinant E. coli strains expressing 6-HHA dehydrogenase and 6-oxohexanoic acid dehydrogenase genes from Acinetobacter sp. have been constructed to convert 6-HHA into adipic acid. nih.gov

Furthermore, strategies to mitigate the toxicity of intermediates and the final product are employed. The implementation of efflux pumps, such as AcrAB-TolC in E. coli K-12 derivatives, can help export 6-hydroxyhexanoic acid, thereby reducing its intracellular concentration and associated toxicity. smolecule.com The development of microbial consortia, where different strains carry out sequential steps of a pathway, can also alleviate metabolic burden on a single host. sciepublish.com

Renewable Carbon Feedstock Utilization in Bioproduction

The sustainable production of 6-hydroxyhexanoic acid is greatly enhanced by the utilization of renewable carbon feedstocks. These feedstocks offer a greener alternative to traditional petroleum-based starting materials. sciepublish.com A variety of renewable resources, including cyclohexanol, cyclohexanone, hexanoate (B1226103), and carbohydrates, have been successfully employed for the bioproduction of 6-HHA. smolecule.comfrontiersin.orgrsc.org

Cyclohexanol and cyclohexanone, which can be derived from the hydrogenation of phenol (B47542) or the oxidation of cyclohexane, are direct precursors in many biocatalytic routes. smolecule.comfrontiersin.orgsciepublish.com Recombinant E. coli and Pseudomonas taiwanensis have been effectively used to convert these substrates into 6-HHA. smolecule.comfrontiersin.org

Carbohydrates, such as glucose and glycerol, represent abundant and relatively inexpensive renewable feedstocks. nih.govgoogle.com Metabolic engineering has enabled the development of microbial strains capable of converting these sugars into 6-HHA and other valuable chemicals. nih.govgoogle.com For instance, an engineered reversal of the β-oxidation cycle in E. coli has been utilized to synthesize medium-chain ω-hydroxyacids, including 6-hydroxyhexanoic acid, from glycerol. nih.gov This approach involves redesigning metabolic pathways to channel carbon from central metabolism towards the production of the desired C6 compound. nih.gov

Additionally, there is growing interest in using lignin-derived aromatics and other biomass components as feedstocks, further broadening the scope of renewable resources for 6-HHA production. smolecule.com The use of Gluconobacter oxydans to oxidize 1,6-hexanediol, which can be derived from biobased 5-hydroxymethylfurfural (B1680220), to 6-hydroxyhexanoic acid is another promising sustainable route. rsc.orgresearchgate.net

FeedstockMicrobial HostKey Engineering StrategyReference
CyclohexanolEscherichia coliCo-expression of ADH and CHMO nih.govsmolecule.com
CyclohexanePseudomonas taiwanensisFour-step enzymatic cascade frontiersin.org
GlycerolEscherichia coliEngineered reversal of β-oxidation nih.gov
1,6-HexanediolGluconobacter oxydansWhole-cell oxidation rsc.orgresearchgate.net
CarbohydratesRecombinant microorganismsMetabolic pathway construction google.com

Formation of Potassium 6-Hydroxyhexanoate from 6-Hydroxyhexanoic Acid

This compound is the potassium salt of 6-hydroxyhexanoic acid. Its formation is a straightforward acid-base neutralization reaction. vaia.commelscience.com

The process typically involves reacting 6-hydroxyhexanoic acid with a potassium base, most commonly potassium hydroxide (B78521) (KOH). vaia.commelscience.com In a typical laboratory-scale synthesis, a solution of potassium hydroxide in a suitable solvent, such as methanol, is added dropwise to a solution of 6-hydroxyhexanoic acid, which can be derived from the hydrolysis of ε-caprolactone. vaia.comgoogle.com The reaction mixture is stirred, often at a controlled temperature, to ensure complete reaction. google.com

Following the neutralization, the solvent is removed, typically under reduced pressure, to yield the crude this compound. google.com The product can then be purified by slurring in a solvent in which the salt is insoluble, such as methyl tert-butyl ether, followed by filtration and drying. google.com This method has been reported to produce this compound with high yield and purity. google.com

The reaction can be represented as:

C₆H₁₂O₃ + KOH → C₆H₁₁KO₃ + H₂O

This reaction is analogous to the neutralization of other carboxylic acids with potassium hydroxide to form the corresponding potassium carboxylate salt and water. melscience.com

Chemical Reactivity and Transformations of 6 Hydroxyhexanoate Species

Esterification Reactions of 6-Hydroxyhexanoic Acid (e.g., formation of allyl, ethyl, butyl esters)

6-Hydroxyhexanoic acid readily undergoes esterification, a fundamental reaction in organic chemistry, to produce a range of esters with diverse applications. This reaction typically involves reacting the carboxylic acid group of 6-hydroxyhexanoic acid with an alcohol in the presence of an acid catalyst.

Formation of Ethyl 6-hydroxyhexanoate (B1236181): The synthesis of ethyl 6-hydroxyhexanoate can be achieved through the acid-catalyzed transesterification of ε-caprolactone with ethanol (B145695). researchgate.netacs.org A common laboratory-scale procedure involves refluxing ε-caprolactone with an excess of absolute ethanol and a catalytic amount of concentrated sulfuric acid. chegg.com This method provides a straightforward route to ethyl 6-hydroxyhexanoate, which is a useful intermediate in the synthesis of other compounds, such as the fragrance ingredient ethyl 6-acetoxyhexanoate. researchgate.netacs.org It is also used in the preparation of model phenol (B47542) carbonate ester prodrugs and alkyl triflates. alkalisci.comlookchem.com

Formation of Butyl 6-hydroxyhexanoate: Similarly, butyl 6-hydroxyhexanoate is commonly prepared by the esterification of 6-hydroxyhexanoic acid with butanol. This reaction is typically catalyzed by an acid like sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. An alternative synthesis involves the ring-opening of ε-caprolactone with butanol, facilitated by a base like potassium butoxide. chemicalbook.com

Formation of Benzyl (B1604629) 6-hydroxyhexanoate: The benzyl ester can be synthesized via the Steglich esterification of 6-hydroxyhexanoic acid with benzyl alcohol, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. Another approach involves reacting 6-hydroxyhexanoic acid with benzyl bromide under basic conditions.

A summary of representative esterification reactions is provided in the table below.

Ester ProductReactantsCatalyst/ConditionsReference(s)
Ethyl 6-hydroxyhexanoateε-Caprolactone, EthanolSulfuric acid, Reflux researchgate.netacs.orgchegg.com
Butyl 6-hydroxyhexanoate6-Hydroxyhexanoic acid, ButanolSulfuric acid, Reflux
Benzyl 6-hydroxyhexanoate6-Hydroxyhexanoic acid, Benzyl alcoholDCC, DMAP
tert-Butyl 6-hydroxyhexanoateε-Caprolactone, tert-ButanolPotassium tert-butoxide, Reflux chemicalbook.com

Oxidative Transformations of 6-Hydroxyhexanoic Acid (e.g., conversion to adipic acid)

The hydroxyl group of 6-hydroxyhexanoic acid can be oxidized to yield adipic acid, a dicarboxylic acid of significant industrial importance, primarily used in the production of nylon. Both chemical and biological methods have been developed for this transformation.

Microbial Oxidation: Several microorganisms have been shown to effectively oxidize 6-hydroxyhexanoic acid to adipic acid. For instance, recombinant Escherichia coli strains expressing 6-hydroxyhexanoate dehydrogenase and 6-oxohexanoate (B1234620) dehydrogenase genes from bacteria like Acinetobacter sp. SE19 can convert 6-hydroxyhexanoic acid into adipic acid. nih.gov In one study, fed-batch fermentation of a recombinant E. coli strain resulted in an adipic acid titer of 15.6 g/L. nih.gov Alkane-utilizing strains of Pseudomonas spp. can also perform this oxidation, with reported molar yields of up to 30%. asm.orgebi.ac.uk The acetic acid bacterium Gluconobacter oxydans has demonstrated the ability to completely oxidize 1,6-hexanediol (B165255) to adipic acid, with 6-hydroxyhexanoic acid as an intermediate. d-nb.inforsc.org This biotransformation is sensitive to pH, with a controlled range of 5-5.5 being optimal for the cascade of oxidation reactions. d-nb.info

Catalytic Oxidation: Chemical catalysis offers an alternative route to adipic acid from 6-hydroxyhexanoic acid. For example, a process utilizing a TiO2-supported platinum nanocatalyst in the presence of an ionic liquid has been shown to oxidize 6-hydroxyhexanoic acid to adipic acid with a yield of 85.6% under relatively mild conditions (140 °C, 1.5 MPa). researchgate.net The reaction mechanism is thought to involve both superoxide (B77818) radicals and hydroxyl radicals. researchgate.net

The enzymatic pathway for the oxidation of 6-hydroxyhexanoate involves the enzyme 6-hydroxyhexanoate dehydrogenase, which uses NAD+ as a cofactor to oxidize 6-hydroxyhexanoate to 6-oxohexanoate. ontosight.ai This intermediate is then further oxidized to adipic acid.

MethodCatalyst/OrganismKey FindingsReference(s)
MicrobialRecombinant Escherichia coliAchieved 15.6 g/L adipic acid in fed-batch fermentation. nih.gov
MicrobialPseudomonas spp.30% molar yield of adipic acid from 6-hydroxyhexanoate. asm.orgebi.ac.uk
MicrobialGluconobacter oxydansComplete conversion of 1,6-hexanediol to adipic acid via 6-hydroxyhexanoic acid. d-nb.inforsc.org
CatalyticPt/TiO285.6% yield of adipic acid from 6-hydroxyhexanoic acid. researchgate.net

Polycondensation Reactions of 6-Hydroxyhexanoic Acid (e.g., formation of polycaprolactone)

6-Hydroxyhexanoic acid is a key monomer for the synthesis of poly(6-hydroxyhexanoate), also known as polycaprolactone (B3415563) (PCL), a biodegradable and biocompatible polyester (B1180765) with numerous applications. researchgate.net The polymerization occurs through polycondensation, where the hydroxyl group of one monomer reacts with the carboxylic acid group of another, forming an ester linkage and eliminating a water molecule.

This reaction can be carried out under vacuum at elevated temperatures (80-150 °C) to drive the equilibrium towards polymer formation by removing the water produced. rsc.orgmdpi.com While this can be done without a catalyst, the conditions are often harsh. taylorandfrancis.com The use of catalysts can facilitate the reaction at lower temperatures, although the process may be slow. taylorandfrancis.com

Enzymatic catalysis offers a milder alternative for the polycondensation of 6-hydroxyhexanoic acid. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed. For instance, polymerization of 6-hydroxycaproic acid using CALB under vacuum yielded polymers with an average molecular weight of 9000 g/mol . rsc.org Similarly, the polymerization of ethyl 6-hydroxyhexanoate using a lipase from Pseudomonas sp. resulted in polymers with an average molecular weight of 5400 g/mol . rsc.org A multi-enzymatic cascade has also been designed for the synthesis of PCL, starting from cyclohexanol (B46403) and proceeding through 6-hydroxyhexanoic acid as an intermediate, which is then polymerized by CALB to produce high molecular weight PCL. au.dk

MethodCatalyst/EnzymePolymer CharacteristicsReference(s)
Thermal PolycondensationNone (vacuum)Low molecular weight, broad polydispersity rsc.orgmdpi.com
Enzymatic PolycondensationCandida antarctica lipase BAverage Mw of 9000 g/mol rsc.org
Enzymatic PolycondensationPseudomonas sp. lipaseAverage Mw of 5400 g/mol rsc.org
Multi-enzymatic CascadeCandida antarctica lipase BHigh molecular weight (Mw ~63,000 g/mol ) au.dk

Derivatization and Functionalization for Specialized Applications (e.g., surface-active monomers)

The presence of both hydroxyl and carboxyl functional groups makes 6-hydroxyhexanoic acid a versatile building block for the synthesis of specialized molecules, such as surface-active monomers (surfactants). materials-science.infolsmu.ltguidechem.comchemicalbook.com These monomers typically consist of a hydrophobic part and a hydrophilic part.

Novel surface-active maleate (B1232345) and methacrylate (B99206) monomers have been synthesized from derivatives of 6-hydroxyhexanoic acid. materials-science.infolsmu.lt These monomers incorporate hydrophobic alkyl chains and various hydrophilic fragments like poly(ethylene glycol), quaternary ammonium, sulfonate, or carboxylic groups. materials-science.infolsmu.lt Such monomers have been shown to effectively reduce the surface tension at the air-water interface and can be used as emulsifiers in polymerization processes to create stable polymer dispersions. materials-science.infolsmu.lt For example, peroxide-containing surface-active monomers derived from tert-butylperoxy-6-hydroxyhexanoate have been synthesized and used in the emulsion copolymerization of styrene. researchgate.net

The terminal hydroxyl group of 6-hydroxyhexanoate esters also allows for further functionalization. For instance, benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate has a terminal hydroxyl group that can be further modified, making it a useful intermediate in multi-step syntheses. vulcanchem.com

Metabolic Pathways and Biochemical Roles of Hexanoate Derivatives

Microbial Metabolism of Hexanoate (B1226103) and its Hydroxylated Derivatives

Microorganisms have evolved diverse metabolic strategies to utilize C6 fatty acids like hexanoate. These strategies primarily involve terminal oxidation followed by subsequent breakdown or utilization in anabolic pathways.

Omega (ω)-oxidation is a critical pathway for the metabolism of fatty acids, initiating attack at the methyl group furthest from the carboxyl group. In certain microorganisms, such as alkane-utilizing strains of Pseudomonas, this pathway is essential for the degradation of hexanoate. asm.org The process begins with the hydroxylation of the terminal methyl group of hexanoate to form 6-hydroxyhexanoate (B1236181). asm.org This intermediate is then further oxidized to 6-oxohexanoate (B1234620) and subsequently to the dicarboxylic acid, adipic acid. asm.org

Studies have shown that in Pseudomonas species induced with n-hexane, hexanoate is converted to adipic acid, with 6-hydroxyhexanoate being a key intermediate in this transformation. asm.org The molar yields of adipic acid from hexanoate, 6-hydroxyhexanoate, and 6-oxohexanoate are approximately 5%, 30%, and 90%, respectively, highlighting the sequential nature of this pathway. asm.org For some bacteria, the ability to grow on 6-hydroxyhexanoate is directly linked to their capacity to also utilize adipate, underscoring the physiological importance of the ω-oxidation pathway for their carbon metabolism. asm.org This pathway represents the exclusive route for the productive degradation of 6-hydroxyhexanoate in these organisms, as the alternative, β-oxidation, leads to a dead-end product. asm.org The ω-oxidation of hexanoic acid is also a target for producing commercially valuable chemicals like adipic acid through microbial fermentation. nih.gov

Beta (β)-oxidation is the primary pathway for fatty acid degradation in most organisms, involving the sequential removal of two-carbon units (acetyl-CoA) from the acyl-CoA derivative. While hexanoyl-CoA is a standard substrate for β-oxidation, the metabolism of its hydroxylated form, 6-hydroxyhexanoate, via this pathway is problematic in some microbes. asm.org

In Pseudomonas aeruginosa, for instance, while 6-hydroxyhexanoate can enter a β-oxidative-like sequence, it results in the formation of 2-tetrahydrofuranacetic acid. asm.org This compound is a non-metabolizable intermediate, meaning the pathway does not proceed to completion and cannot support cell growth. asm.org This metabolic dead-end renders the β-oxidation of 6-hydroxyhexanoate physiologically insignificant for catabolism in these bacteria, making ω-oxidation the sole effective degradation route. asm.org

Conversely, the reverse of the β-oxidation pathway is utilized by some bacteria for chain elongation to produce medium-chain fatty acids. oup.combiorxiv.org

Table 1: Comparison of ω-Oxidation and β-Oxidation for 6-Hydroxyhexanoate in Pseudomonas

FeatureOmega (ω)-OxidationBeta (β)-Oxidation
Initial Substrate Hexanoate / 6-Hydroxyhexanoate6-Hydroxyhexanoate
Key Intermediate 6-Oxohexanoate2-Tetrahydrofuranacetic acid
Final Product Adipic AcidNon-metabolizable intermediate
Physiological Role Primary degradation pathwayDead-end pathway

Megasphaera elsdenii, a strict anaerobe found in the rumen of cattle and the human gut, is a key player in the metabolism of short-chain fatty acids (SCFAs). researchgate.netnih.gov This bacterium is notable for its ability to ferment lactate (B86563) and sugars into a variety of SCFAs, including acetate, propionate, butyrate, and importantly, hexanoate (caproate). researchgate.netfrontiersin.org The production of hexanoate occurs via a process known as reverse β-oxidation or chain elongation. biorxiv.orgnih.gov

In this pathway, acetyl-CoA is used as a building block. Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then reduced to butyryl-CoA. Butyryl-CoA can then be elongated further by the addition of another acetyl-CoA molecule to generate hexanoyl-CoA, the precursor to hexanoate. nih.gov This process is a method for the cell to dispose of excess reducing equivalents generated during glycolysis. nih.gov The ability of M. elsdenii to produce hexanoate and other medium-chain fatty acids has garnered interest for its potential industrial applications in producing biofuels and biochemicals from renewable feedstocks. nih.govfrontiersin.org The relative proportions of the different SCFAs produced by M. elsdenii can vary depending on the available substrate and culture conditions. researchgate.netfrontiersin.org

Enzymatic Activities Involved in Hydroxyhexanoate Metabolism

The metabolic conversion of hydroxyhexanoates is mediated by specific enzymes that catalyze key oxidative and hydrolytic reactions.

6-hydroxyhexanoate dehydrogenase is a crucial enzyme in the ω-oxidation pathway of hexanoate. ontosight.aiwikipedia.org It belongs to the family of oxidoreductases and specifically catalyzes the NAD+-dependent oxidation of 6-hydroxyhexanoate to 6-oxohexanoate (adipic semialdehyde). ontosight.aiwikipedia.org This reaction is a vital step that precedes the final oxidation to adipic acid. asm.org The systematic name for this enzyme is 6-hydroxyhexanoate:NAD+ oxidoreductase. wikipedia.org This enzyme is inducible and has been identified in microorganisms that degrade cyclohexanol (B46403), such as Acinetobacter sp., where it is part of the cyclohexanol catabolic pathway. researchgate.netresearchgate.net The activity of 6-hydroxyhexanoate dehydrogenase is essential for channeling the carbon from hexanoate into the central metabolism via adipate. asm.org

Lactonase activity is also relevant, particularly in pathways involving cyclic esters or lactones. For example, in the degradation of cyclohexanol by Acinetobacter, a monooxygenase converts cyclohexanone (B45756) to 1-oxa-2-oxocycloheptane (a lactone), which is then hydrolyzed by a lactonase to the linear molecule 6-hydroxyhexanoate. researchgate.net This lactonase-mediated ring-opening is a critical step that links the metabolism of cyclic compounds to linear fatty acid derivatives. ucl.ac.uk Lactonases, in a broader sense, are hydrolases that cleave the ester bond in lactone rings. ijcmas.comresearchgate.net Some lactonases, such as those from Sulfolobus islandicus, show high proficiency against various lactones and are subjects of research for their potential in biocatalysis and quorum quenching. plos.org

Biosynthesis of Polyhydroxyalkanoates (PHAs) Incorporating Hydroxyhexanoate Monomers

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials. specialchem.com The incorporation of different monomer units into the polymer chain allows for the tailoring of its material properties. Copolymers containing 3-hydroxyhexanoate (B1247844) (3HHx) monomers, such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)), have gained significant attention. nih.govfrontiersin.orgmdpi.com

The inclusion of the longer-chain 3-hydroxyhexanoate monomer alongside the shorter 3-hydroxybutyrate (B1226725) (3HB) monomer disrupts the crystalline structure of the polymer. mdpi.comacs.org This results in a material with reduced crystallinity, a lower melting point, and increased flexibility and toughness compared to the brittle poly(3-hydroxybutyrate) (P(3HB)) homopolymer. nih.govacs.org

The biosynthesis of P(3HB-co-3HHx) has been successfully achieved in several engineered microbial hosts, including Cupriavidus necator (formerly Ralstonia eutropha) and Escherichia coli. nih.govresearchgate.netnih.gov In these engineered strains, metabolic pathways are constructed to provide the necessary precursors, (R)-3-hydroxybutyryl-CoA and (R)-3-hydroxyhexanoyl-CoA. The latter is typically formed from butyryl-CoA through a series of reactions that mirror a partial reverse β-oxidation pathway. nih.gov The final step is the polymerization of these hydroxyacyl-CoA monomers, catalyzed by a PHA synthase enzyme. acs.orgnih.gov The substrate specificity of the PHA synthase is a key determinant of which monomers can be incorporated into the final polymer. acs.org Research has focused on engineering both the monomer-supplying pathways and the PHA synthase itself to control the monomer composition and thus the final properties of the bioplastic. nih.govnih.gov

Table 2: Production of P(3HB-co-3HHx) by Various Engineered Strains

Microbial StrainCarbon Source(s)3HHx Content (mol%)Reference
Aeromonas hydrophilaNot specified2.5 - 9.5 acs.org
Recombinant Pseudomonas putidaNot specified>9.5 acs.org
Engineered Ralstonia eutrophaButyrateup to 40 (wt%) researchgate.net
Engineered Escherichia coliGlucose5 - 15 (target range) nih.govfrontiersin.org
Recombinant Cupriavidus necatorCO2~11 - 47.7 nih.gov

Theoretical and Computational Investigations of 6 Hydroxyhexanoate Systems

Computational Chemistry Approaches to Reaction Mechanisms (e.g., Quantum Mechanics/Molecular Mechanics (QM/MM) studies)

Computational chemistry has become an indispensable tool for understanding and predicting chemical phenomena by employing computational methods. At its core, it aims to solve the Schrödinger equation, which describes the quantum mechanical behavior of electrons in molecules. This is particularly useful for studying complex chemical systems, elucidating reaction mechanisms, and predicting molecular properties.

One of the most powerful techniques in this domain is the hybrid quantum mechanics/molecular mechanics (QM/MM) approach. wordpress.com This method is ideal for modeling enzymatic reactions and other biomolecular processes that involve changes in electronic structure. wordpress.com In a QM/MM study, the chemically active region, such as the substrate (e.g., 6-hydroxyhexanoate) and any directly interacting enzyme residues or cofactors, is treated with a high-level quantum mechanics (QM) method. wordpress.com The surrounding environment, including the rest of the protein and solvent molecules, is described using a more computationally efficient molecular mechanics (MM) force field. wordpress.com This dual approach allows for the accurate modeling of bond-breaking and bond-forming events within a realistic biological context. wordpress.com

For instance, QM/MM simulations can be employed to study the catalytic mechanism of enzymes that act on 6-hydroxyhexanoate (B1236181) or its derivatives. These studies can identify the key amino acid residues involved in catalysis, map the minimum energy path of the reaction, and characterize the transition state structures. wordpress.combris.ac.uk By analyzing the interactions between the substrate and the active site, researchers can understand how the enzyme stabilizes the transition state and accelerates the reaction rate. bris.ac.ukuv.es For example, in the study of medium-chain dehydrogenases/reductases, QM/MM calculations have been used to investigate the hydride and proton transfer steps in the reduction of carbonyl substrates. researchgate.net Such detailed mechanistic insights are crucial for enzyme engineering and the design of novel biocatalysts.

The table below summarizes different computational methods and their applications in studying reaction mechanisms.

Computational Method Description Application in 6-Hydroxyhexanoate Systems
Quantum Mechanics (QM) Methods like Density Functional Theory (DFT) and ab initio calculations that solve the electronic structure of a small system with high accuracy. Calculating the intrinsic reactivity of 6-hydroxyhexanoate, determining bond dissociation energies, and studying the mechanism of non-enzymatic reactions.
Molecular Mechanics (MM) Uses classical physics to model the potential energy surface of molecules. It is computationally less expensive than QM.Simulating the overall structure and dynamics of a large protein that binds 6-hydroxyhexanoate.
Quantum Mechanics/Molecular Mechanics (QM/MM) A hybrid method that treats a small, reactive part of the system with QM and the larger environment with MM. wordpress.comInvestigating the detailed mechanism of an enzyme-catalyzed reaction involving 6-hydroxyhexanoate, such as oxidation or esterification. researchgate.net
Steered Molecular Dynamics (SMD) A technique used to explore the energy landscape of a molecular process by applying an external force to pull the system along a reaction coordinate. bris.ac.ukSimulating the binding or unbinding of 6-hydroxyhexanoate to an enzyme active site to understand the initial steps of catalysis.

In Silico Metabolic Pathway Analysis and Optimization (e.g., genome-scale metabolic models, flux balance analysis)

In silico metabolic pathway analysis is a powerful computational approach used to understand and engineer the metabolism of organisms. uq.edu.au This is particularly relevant for the production of valuable chemicals like 6-hydroxyhexanoate and its derivatives through microbial fermentation. The foundation of this analysis is the genome-scale metabolic model (GEM), which is a comprehensive, mathematically structured representation of all the known metabolic reactions in an organism. uq.edu.aunih.gov

GEMs are reconstructed based on an organism's annotated genome, along with biochemical and physiological data. nih.govresearchgate.net These models can be used to simulate the metabolic capabilities of the cell under various genetic and environmental conditions. mdpi.com A key technique used with GEMs is flux balance analysis (FBA) . psu.edu FBA is a mathematical method that calculates the flow of metabolites (fluxes) through a metabolic network at a steady state. psu.edu By defining an objective function, such as maximizing biomass production or the synthesis of a specific product, FBA can predict the optimal distribution of metabolic fluxes. psu.edu

For the production of 6-hydroxyhexanoate, FBA can be used to:

Identify gene knockout targets: By simulating the effect of deleting specific genes, researchers can identify modifications that redirect metabolic flux towards the desired product. psu.edu

Optimize nutrient uptake: FBA can predict the optimal composition of the growth medium to maximize the yield of 6-hydroxyhexanoate. psu.edu

Explore different metabolic pathways: The model can be used to evaluate the efficiency of native or engineered pathways for the synthesis of the target molecule.

The table below outlines the key components and techniques used in the in silico analysis of metabolic pathways for 6-hydroxyhexanoate production.

Component/Technique Description Relevance to 6-Hydroxyhexanoate
Genome-Scale Metabolic Model (GEM) A comprehensive collection of all metabolic reactions in an organism, represented mathematically. uq.edu.aunih.govA GEM of a production host (e.g., E. coli, P. putida) would include the pathways for 6-hydroxyhexanoate synthesis. nih.govresearchgate.net
Flux Balance Analysis (FBA) A mathematical method to predict steady-state reaction fluxes in a GEM by optimizing an objective function. psu.eduPredicts the maximum theoretical yield of 6-hydroxyhexanoate and identifies metabolic bottlenecks.
Flux Variability Analysis (FVA) An extension of FBA that calculates the range of possible flux values for each reaction while still achieving the optimal objective. plos.orgProvides insights into the flexibility of the metabolic network and alternative pathways for 6-hydroxyhexanoate production.
Metabolic Engineering Design The use of computational tools to propose genetic modifications for improved production of a target compound.Algorithms like OptKnock can predict gene knockouts that couple 6-hydroxyhexanoate production to cell growth. psu.edu

Molecular Modeling and Simulation of Compound Interactions (e.g., enzyme-substrate binding, polymer chain dynamics)

Molecular modeling and simulation provide atomic-level insights into the interactions between 6-hydroxyhexanoate and other molecules, such as enzymes and polymers. These techniques are crucial for understanding the structural basis of molecular recognition and the physical properties of materials derived from 6-hydroxyhexanoate.

Enzyme-Substrate Binding:

Understanding how 6-hydroxyhexanoate binds to the active site of an enzyme is fundamental for explaining enzyme specificity and for designing improved biocatalysts. Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, 6-hydroxyhexanoate) when it binds to a receptor (an enzyme). The process involves sampling a large number of possible conformations and orientations of the ligand within the enzyme's active site and then using a scoring function to rank them.

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the enzyme-substrate complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed picture of how the protein and ligand move and interact. youtube.com This can reveal:

The key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the bound complex.

Conformational changes in the enzyme or substrate upon binding.

The role of water molecules in mediating the interaction.

Polymer Chain Dynamics:

6-Hydroxyhexanoate is a precursor to polyesters, and understanding the behavior of these polymer chains is essential for predicting their material properties. Molecular dynamics simulations can be used to model the dynamics of polymer chains in various environments (e.g., in a melt or in solution). aps.orgresearchgate.net By simulating the movement of individual polymer chains, researchers can investigate:

Chain conformation: How the polymer chains fold and arrange themselves in space. researchgate.net

Glass transition temperature: The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Mechanical properties: How the polymer responds to external forces, such as stretching or shearing.

The table below details the computational techniques used to study the molecular interactions of 6-hydroxyhexanoate.

Technique Description Application to 6-Hydroxyhexanoate Systems
Molecular Docking Predicts the binding orientation of a small molecule within the active site of a protein.Determining the most likely binding pose of 6-hydroxyhexanoate in an enzyme active site. nih.gov
Molecular Dynamics (MD) Simulation Simulates the time-dependent behavior of a molecular system. youtube.comStudying the stability of the enzyme-6-hydroxyhexanoate complex and the dynamics of poly(6-hydroxyhexanoate) chains. aps.orgresearchgate.net
Coarse-Grained (CG) Modeling A simulation approach where groups of atoms are represented as single particles to study larger systems and longer timescales. osti.govInvestigating the large-scale morphology and phase behavior of polymers derived from 6-hydroxyhexanoate. osti.gov

Applications in Advanced Materials Science and Chemical Synthesis

Polymer Synthesis and Biodegradable Materials Development

The growing demand for environmentally friendly materials has propelled research into biodegradable polymers, where potassium 6-hydroxyhexanoate (B1236181) plays a crucial role.

Potassium 6-hydroxyhexanoate serves as a direct monomer for the synthesis of biodegradable polyesters. One of the most notable polymers derived from this monomer is polycaprolactone (B3415563) (PCL). rsc.orgmdpi.comnih.gov PCL is a semi-crystalline, biodegradable polyester (B1180765) with a low melting point and glass transition temperature, making it suitable for various applications. wikipedia.org The synthesis of PCL can be achieved through the polycondensation of 6-hydroxyhexanoic acid, for which this compound is a salt form. rsc.orgmdpi.comnih.gov This method, however, often results in a polymer with a lower molecular weight compared to the ring-opening polymerization of ε-caprolactone. mdpi.com

In the field of bioplastics, this compound is also relevant to the production of polyhydroxyalkanoates (PHAs). google.comunipd.it PHAs are a family of biodegradable polyesters produced by various microorganisms. google.comnih.govnih.gov These biopolymers can be composed of various hydroxyalkanoic acid monomers, including 6-hydroxyhexanoate. unipd.itmdpi.com The incorporation of different monomers, such as 3-hydroxybutyrate (B1226725), 3-hydroxyvalerate, and 3-hydroxyhexanoate (B1247844), allows for the production of PHA copolymers with a range of properties. google.commdpi.com Some bacteria can synthesize PHAs containing 6-hydroxyhexanoate units, contributing to the diversity and functionality of this class of bioplastics. unipd.it

The chemical structure of this compound allows for its use in engineering novel polymeric materials with specific, tailored properties. By incorporating 6-hydroxyhexanoate units into polymer chains, it is possible to modify the mechanical and thermal characteristics of the resulting material. For instance, co-polymerization of 6-hydroxyhexanoate with other monomers can lead to polyesters with altered crystallinity, flexibility, and degradation rates. westminster.ac.ukambeed.com This approach is valuable for creating materials for specific applications, from flexible films to rigid scaffolds for tissue engineering. The ability to fine-tune these properties is a significant advantage in the development of advanced, functional polymers.

Reagent and Building Block in Organic Synthesis

Beyond polymer science, this compound is a versatile reagent and building block in the field of organic synthesis.

The dual functionality of this compound makes it an excellent starting material for the synthesis of surface-active monomers, also known as surfmers, and surfactants. dntb.gov.uaresearchgate.netresearchgate.net These molecules possess both a hydrophobic tail and a hydrophilic head group, enabling them to act as emulsifiers in polymerization reactions and other applications. The hydroxyl group of 6-hydroxyhexanoate can be modified to introduce a polymerizable moiety, such as a methacrylate (B99206) or maleate (B1232345) group, while the carboxylate provides the hydrophilic character. researchgate.netresearchgate.net These reactive surfactants can be incorporated into polymer chains, leading to latexes with enhanced stability. researchgate.net

This compound serves as a key intermediate in the synthesis of more complex organic molecules, including those with pharmaceutical importance. biosynce.comcore.ac.uk Its linear six-carbon chain with functional groups at both ends provides a versatile scaffold for building larger, more intricate structures. cymitquimica.com The hydroxyl and carboxylate groups can be selectively modified through a variety of chemical transformations, allowing for the introduction of other functional groups and the extension of the carbon chain. This makes it a valuable precursor in multi-step syntheses of specialty chemicals and active pharmaceutical ingredients.

Bioproduction of Value-Added Chemicals

There is growing interest in using biological systems to produce valuable chemicals from renewable feedstocks, and 6-hydroxyhexanoate is a key intermediate in several of these biosynthetic pathways. google.comsciepublish.com

Microbial fermentation routes are being developed to produce a range of C6 chemicals, with 6-hydroxyhexanoate often appearing as a central metabolite. asm.orgnih.gov These bio-based production methods offer a more sustainable alternative to traditional chemical synthesis. ucl.ac.ukresearchgate.net

Some of the key value-added chemicals that can be produced from 6-hydroxyhexanoate include:

Adipic acid: This dicarboxylic acid is a major commodity chemical, primarily used in the production of nylon. google.com Microbial pathways have been engineered to oxidize 6-hydroxyhexanoate to adipic acid. asm.orgnih.gov For example, certain strains of bacteria can convert 6-hydroxyhexanoate to adipate. asm.orgnih.gov

6-Aminocaproic acid: This compound is the monomer for nylon 6. chemicalbook.comresearchgate.net Biocatalytic routes are being explored to convert 6-hydroxyhexanoate into 6-aminocaproic acid, offering a bio-based pathway to this important industrial chemical. google.comucl.ac.uk

1,6-Hexanediol (B165255): This diol is used in the production of polyurethanes and polyesters. chemicalbook.comwikipedia.org Biocatalytic reduction of 6-hydroxyhexanoic acid or its derivatives can yield 1,6-hexanediol. chemicalbook.comrsc.org

The following table summarizes the research findings on the applications of this compound:

Application CategorySpecific UseKey Findings & Research Highlights
Polymer Synthesis Monomer for Biodegradable PolyestersServes as a monomer for Polycaprolactone (PCL) and is a component of some Polyhydroxyalkanoates (PHAs). rsc.orgmdpi.comnih.govgoogle.comunipd.it
Polymer Engineering Tailoring Material PropertiesIncorporation of 6-hydroxyhexanoate units allows for the modification of mechanical and thermal properties of polymers. westminster.ac.ukambeed.com
Organic Synthesis Precursor for SurfactantsUsed to synthesize surface-active monomers (surfmers) for applications like emulsion polymerization. dntb.gov.uaresearchgate.netresearchgate.net
Organic Synthesis Intermediate for Complex MoleculesActs as a building block for synthesizing complex organic structures and pharmaceutical intermediates. biosynce.comcore.ac.ukcymitquimica.com
Bioproduction Precursor for Value-Added ChemicalsA key intermediate in the biosynthetic production of adipic acid, 6-aminocaproic acid, and 1,6-hexanediol. google.comasm.orgnih.govucl.ac.ukchemicalbook.comchemicalbook.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.